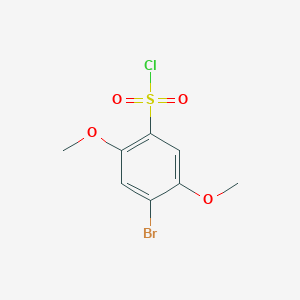

4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-bromo-2,5-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECOFIXVDWSDJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic route for 4-bromo-2,5-dimethoxybenzene-1-sulfonyl chloride is the sulfonylation of 4-bromo-2,5-dimethoxybenzene using chlorosulfonic acid (HSO₃Cl) as the sulfonylating agent.

-

$$

\text{4-Bromo-2,5-dimethoxybenzene} + \text{HSO}_3\text{Cl} \rightarrow \text{this compound}

$$ -

Temperature Control: The reaction is typically conducted at low temperatures, around 0–5°C, to avoid over-sulfonation and side reactions.

Stoichiometry: An excess of chlorosulfonic acid is used to drive the reaction to completion.

Anhydrous Conditions: Moisture must be rigorously excluded to prevent hydrolysis of the sulfonyl chloride group.

-

The reaction mixture is quenched carefully with ice water to hydrolyze residual chlorosulfonic acid.

The crude product is extracted into organic solvents such as dichloromethane.

Purification is commonly achieved by recrystallization using solvent mixtures like dichloromethane/hexane to yield a product with purity exceeding 95%.

Industrial Production Considerations

In industrial settings, the preparation of this compound may incorporate advanced methodologies to improve yield, scalability, and safety:

Continuous Flow Reactors: These systems provide precise control over temperature and mixing, enhancing reproducibility and yield.

Catalyst Use: While chlorosulfonic acid acts as both reagent and catalyst, optimization of reaction parameters can further improve efficiency.

Process Optimization: Parameters such as reaction time, acid concentration, and quenching method are optimized to minimize impurities and maximize throughput.

Analytical Validation and Purity Assessment

Ensuring the structural integrity and purity of the synthesized compound involves multiple analytical techniques:

| Technique | Key Observations | Purpose |

|---|---|---|

| ¹H NMR | Methoxy protons as singlets at δ 3.8–4.0 ppm; aromatic protons shifted due to bromine | Confirm substitution pattern |

| ¹³C NMR | Methoxy carbons at δ 55–60 ppm | Structural confirmation |

| FT-IR Spectroscopy | Sulfonyl chloride S=O stretches at 1360–1370 cm⁻¹ and 1160–1180 cm⁻¹ | Functional group verification |

| HPLC-MS | Molecular ion peak [M+H]⁺ at m/z ~319.9 | Molecular weight and purity |

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | 4-Bromo-2,5-dimethoxybenzene |

| Sulfonylating Agent | Chlorosulfonic acid (HSO₃Cl) |

| Reaction Temperature | 0–5°C |

| Reaction Medium | Anhydrous conditions, typically neat chlorosulfonic acid or suitable solvent |

| Quenching | Ice water to hydrolyze excess reagent |

| Purification | Recrystallization from dichloromethane/hexane or similar solvents |

| Yield | High (reported up to 90% after crystallization) |

| Analytical Techniques | ¹H/¹³C NMR, FT-IR, HPLC-MS for purity and structure confirmation |

| Storage Conditions | Inert atmosphere, –20°C, moisture-free environment |

Research Findings and Notes

The bromine atom at position 4 and methoxy groups at positions 2 and 5 influence the electronic properties of the aromatic ring, affecting the sulfonylation reaction's regioselectivity and yield.

The sulfonyl chloride functionality is highly electrophilic, enabling subsequent nucleophilic substitution reactions, such as the formation of sulfonamides.

Studies indicate that controlling temperature and stoichiometry is critical to prevent polysulfonylation or side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The presence of electron-donating methoxy groups and electron-withdrawing sulfonyl chloride and bromine groups makes the compound reactive towards electrophiles.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.

Nucleophilic Substitution: Reagents include amines (R-NH2), alcohols (R-OH), and thiols (R-SH).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products Formed

Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives.

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of 4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride

This compound is an organic compound with the molecular formula . It is a benzene derivative that includes bromine, methoxy, and sulfonyl chloride functional groups. This compound is used in scientific research for chemistry, biology, medicine, and industry.

Overview

This compound

CAS No: 1246776-82-8

Molecular Formula:

Preparation Methods

The synthesis of this compound typically involves the sulfonylation of 4-Bromo-2,5-dimethoxybenzene, using chlorosulfonic acid () as the sulfonylating agent under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride derivative. Industrial production might use continuous flow reactors to keep reaction conditions consistent and improve yield, along with catalysts and optimized reaction parameters.

Applications in Scientific Research

This compound is a versatile reagent with applications spanning across chemistry, biology, medicine, and industry.

Chemistry: It is used as an intermediate in synthesizing complex organic molecules and as a reagent in various chemical reactions.

Biology: It is employed to modify biomolecules for studying biological processes.

Medicine: It is investigated for potential use in drug development and as a building block for pharmaceuticals.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

This compound has diverse biological activities and has gained attention in medicinal chemistry for its potential applications in drug development, especially in oncology and infectious diseases.

Biological Activity Overview: Studies have explored the biological activities of this compound, suggesting its potential as an anticancer agent and its antiviral properties.

Antitumor Activity: The compound shows antitumor activity against several cancer cell lines. Studies on the HEPG2 human hepatoma cell line have shown results comparable to traditional chemotherapeutics like doxorubicin and 5-fluorouracil.

IC50 Values: The IC50 values for the compound and traditional chemotherapeutics are as follows:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 3.92 |

| Doxorubicin | 4.31 |

| 5-Fluorouracil | 3.74 |

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The bromine and methoxy groups influence the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 4-bromo-2,5-dimethoxybenzene-1-sulfonyl chloride and related compounds:

Key Observations:

Substituent Positions : The positional isomer 2-bromo-4,5-dimethoxybenzene-1-sulfonyl chloride differs in bromine placement (position 2 vs. 4), altering electronic effects. Bromine at position 4 (para to sulfonyl chloride) enhances electrophilic reactivity compared to position 2 (ortho) due to reduced steric hindrance .

Functional Groups : The absence of bromine in 4-methoxybenzenesulfonyl chloride simplifies its reactivity profile, making it more suitable for hydrazide synthesis .

Non-Sulfonyl Chloride Analogs: 4-Bromo-2,5-dimethoxyphenethylamine hydrochloride shares bromo and dimethoxy substituents but lacks the sulfonyl chloride group. Its hydrochloride salt form enhances water solubility (234–235°C melting point) , whereas sulfonyl chlorides are typically soluble in organic solvents.

Biological Activity

4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride (CAS No. 20001-64-3) is a sulfonyl chloride derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the fields of oncology and infectious diseases.

- Molecular Formula : C₈H₈BrClO₂S

- Molecular Weight : 163.07 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents like dichloromethane and chloroform.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies, revealing its potential as an anticancer agent and its antiviral properties.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against several cancer cell lines. For instance, a study evaluated its effects on the HEPG2 human hepatoma cell line, showing promising results comparable to traditional chemotherapeutics such as doxorubicin and 5-fluorouracil. The IC₅₀ values for some derivatives were reported as follows:

| Compound | IC₅₀ (µg/mL) |

|---|---|

| This compound | 3.92 |

| Doxorubicin | 4.31 |

| 5-Fluorouracil | 3.74 |

These results indicate that the compound may serve as a potent alternative or adjunct to existing cancer therapies, with a favorable safety profile as it showed minimal toxicity in biochemical assays measuring liver enzyme levels (ALT, AST) .

Antiviral Activity

In addition to its antitumor properties, this compound has exhibited antiviral activity against Herpes simplex virus type I and Poliovirus type I. This was demonstrated through in vitro assays where the compound inhibited viral replication effectively .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary docking studies suggest that it may interact with key protein kinases involved in cell proliferation and survival pathways. Notably, it shows a preferential affinity for platelet-derived growth factor receptor (PDGFR) over non-receptor tyrosine kinases .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Hepatocellular Carcinoma : A recent study assessed the compound's effects on HEPG2 cells, where it induced apoptosis and inhibited cell proliferation through modulation of apoptotic pathways.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups receiving standard chemotherapy agents.

- Biochemical Safety Profile : The investigation into liver enzymatic activities revealed that treatment with the compound resulted in negligible alterations in ALT and AST levels compared to controls, suggesting a good safety margin .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-bromo-2,5-dimethoxybenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonation of 4-bromo-2,5-dimethoxybenzene using chlorosulfonic acid under controlled anhydrous conditions. Key variables include temperature (optimized at 0–5°C to avoid over-sulfonation) and stoichiometry (excess chlorosulfonic acid ensures complete conversion). Post-reaction quenching with ice water and purification via recrystallization (e.g., in dichloromethane/hexane) improves purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated for experimental use?

- Methodological Answer : Combine analytical techniques:

- ¹H/¹³C NMR : Methoxy groups appear as singlets at δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C). Bromine induces deshielding in adjacent aromatic protons.

- FT-IR : Sulfonyl chloride (S=O) stretches at 1360–1370 cm⁻¹ and 1160–1180 cm⁻¹.

- HPLC-MS : Confirm molecular ion [M+H]⁺ at m/z 319.9 (calculated for C₈H₇BrClO₄S⁺). Use a C18 column with acetonitrile/water gradient (60:40 to 90:10) for purity assessment .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : The sulfonyl chloride group is highly moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to humidity (>30% RH) to prevent hydrolysis to the sulfonic acid. Degradation can be monitored via IR loss of S=O stretches or NMR appearance of sulfonic acid protons .

Advanced Research Questions

Q. How can competing side reactions (e.g., bromine displacement or demethylation) be minimized during derivatization?

- Methodological Answer :

- Bromine Stability : Use non-nucleophilic bases (e.g., DIPEA) and polar aprotic solvents (DMF, DCM) to avoid SN2 displacement of bromine.

- Demethylation Mitigation : Avoid strong acids (e.g., H₂SO₄) and high temperatures (>80°C). For methoxy group retention, employ mild Lewis acids (e.g., ZnCl₂) in Friedel-Crafts reactions.

- Validation : Monitor by TLC (silica, ethyl acetate/hexane) or LC-MS for unexpected byproducts .

Q. How to resolve contradictory data in sulfonamide coupling efficiency with amine nucleophiles?

- Methodological Answer : Contradictions may arise from steric hindrance (due to methoxy/bromo groups) or poor nucleophile activation. Strategies:

- Kinetic Studies : Vary amine concentration (0.1–1.0 M) and track reaction progress via ¹H NMR.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity.

- Temperature Gradients : Test 25°C vs. 40°C to assess activation energy barriers.

- Computational Modeling : Use DFT to map steric/electronic effects of substituents on transition states .

Q. What advanced applications exist for this compound in synthesizing bioactive molecules?

- Methodological Answer :

- Designer Drug Analogs : Acts as a sulfonylating agent for phenethylamine derivatives (e.g., 2C-B homologs). Optimize regioselectivity by blocking para positions with bromine/methoxy groups .

- Protease Inhibitors : Sulfonamide linkages are critical in inhibitor design. Couple with peptide mimetics via solid-phase synthesis.

- Fluorescent Probes : Functionalize with dansyl chloride analogs for sulfonamide-based fluorophores.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.